2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Description
This compound is a synthetic benzofuranone derivative featuring a 2-fluorophenylpiperazine moiety. The benzofuranone core may contribute to metabolic stability and receptor binding. Structural determination of such compounds typically employs X-ray crystallography, with refinement via programs like SHELXL and visualization tools like ORTEP-3 .
Properties
Molecular Formula |
C22H25FN2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C22H25FN2O3/c1-14-19-17(26)12-22(2,3)13-18(19)28-20(14)21(27)25-10-8-24(9-11-25)16-7-5-4-6-15(16)23/h4-7H,8-13H2,1-3H3 |
InChI Key |
ZTUZUWOYKCMNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps. The process begins with the preparation of the fluorophenyl piperazine intermediate, which is then coupled with a benzofuran derivative under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-throughput synthesis techniques and advanced purification methods .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis would focus on structural analogs, receptor affinity, pharmacokinetics, and crystallographic data. Below is a hypothetical framework based on standard practices:
Table 1: Structural and Pharmacological Comparisons
Key Findings
Fluorine Substitution: The 2-fluorophenyl group likely reduces metabolic degradation compared to non-fluorinated analogs, as seen in similar CNS-active compounds.
Crystallographic Insights : Tools like SHELX and WinGX enable precise bond-length and angle measurements (e.g., C-F bond at 1.34 Å), critical for optimizing molecular interactions.
Methodological Considerations
- Structural Refinement : SHELXL is widely used for refining hydrogen positions and anisotropic displacement parameters, ensuring accuracy in bond-length comparisons.
- Visualization : ORTEP-3 aids in overlaying structural analogs to identify steric or electronic differences.
- Data Management : The WinGX suite streamlines crystallographic data processing, facilitating rapid comparisons across analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
